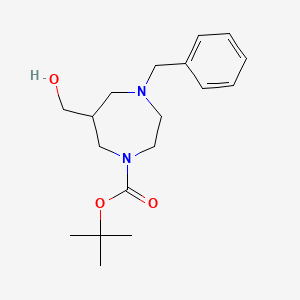
Tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate typically involves the following steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester or diketone under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the diazepane ring in the presence of a base.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a reducing agent.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Benzyl halides and formaldehyde are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Methylated diazepane derivatives.
Substitution: Various substituted diazepane derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The benzyl and hydroxymethyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-benzyl-1,4-diazepane-1-carboxylate: Lacks the hydroxymethyl group.
Tert-butyl 4-methyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate: Has a methyl group instead of a benzyl group.
Tert-butyl 4-benzyl-6-methyl-1,4-diazepane-1-carboxylate: Has a methyl group instead of a hydroxymethyl group.
Uniqueness
Tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate is unique due to the presence of both the benzyl and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C18H28N2O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)20-10-9-19(12-16(13-20)14-21)11-15-7-5-4-6-8-15/h4-8,16,21H,9-14H2,1-3H3 |
InChI Key |
GBCOGXATCUXMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC(C1)CO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5S,7R)-3-fluoro-1-adamantyl]methanol](/img/structure/B13895527.png)
![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid](/img/structure/B13895530.png)

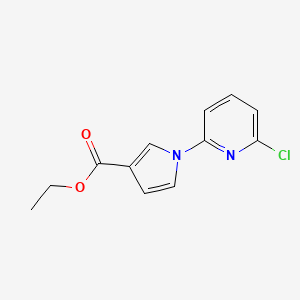
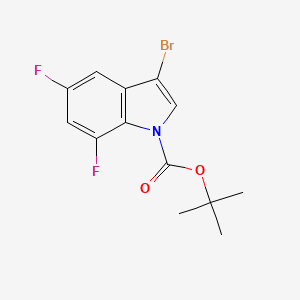
![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride](/img/structure/B13895558.png)
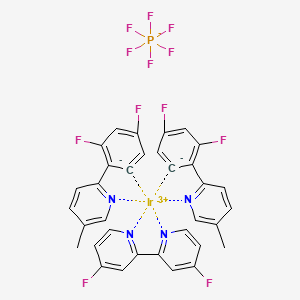




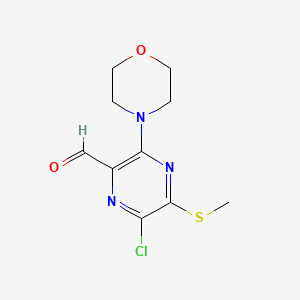
![N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide](/img/structure/B13895593.png)

